molecular formula C32H30ClNO2 B5149514 2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine

2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine

Cat. No. B5149514
M. Wt: 496.0 g/mol
InChI Key: XBSUHUVUFNIMRR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as O-4310, is a synthetic compound that belongs to the family of arylalkylamines. It has been widely studied for its potential use in the treatment of various diseases, including depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of O-4310 is not fully understood. However, it is believed to act as a selective agonist at the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
O-4310 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. O-4310 has also been shown to reduce the release of glutamate, which may contribute to its anti-addictive effects. In addition, O-4310 has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using O-4310 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, one limitation of using O-4310 in lab experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of O-4310. One direction is to further investigate its potential use in the treatment of depression, anxiety, and addiction in humans. Another direction is to investigate its potential use in the treatment of neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of O-4310 and its downstream signaling pathways. Finally, the development of more soluble analogs of O-4310 may improve its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, O-4310 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases, including depression, anxiety, addiction, neuropathic pain, and inflammation. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the study of this receptor and its downstream signaling pathways. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of O-4310 involves the reaction of 3-chlorophenylmagnesium bromide with 1-bromo-4-methoxy-naphthalene, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with N,N-dimethyl-2-(chloromethyl)amine. The synthesis of O-4310 has been optimized to produce high yields and purity.

Scientific Research Applications

O-4310 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. O-4310 has also been investigated for its potential use in the treatment of neuropathic pain and inflammation. In addition, O-4310 has been studied for its potential use in the treatment of drug addiction, particularly opioid addiction.

properties

IUPAC Name

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30ClNO2/c1-35-31-16-14-24(27-10-3-5-12-29(27)31)21-34(19-18-23-8-7-9-26(33)20-23)22-25-15-17-32(36-2)30-13-6-4-11-28(25)30/h3-17,20H,18-19,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSUHUVUFNIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN(CCC3=CC(=CC=C3)Cl)CC4=CC=C(C5=CC=CC=C45)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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